Regiochemistry-Dependent Conformational Constraint: Dihedral Angle Comparison of 2-Fluoro vs. 4-Fluoro N-Phenyl-4-methoxybenzamide Analogs from Single-Crystal X-Ray Data
The ortho-fluoro substitution in N-(2-fluorophenyl)-4-methoxybenzamide is expected to impose a significantly different N-phenyl dihedral angle relative to the amide plane compared with the para-fluoro analog. The published crystal structure of the 4-fluoro isomer, N-(4-fluorophenyl)-4-methoxybenzamide, shows the methoxybenzene ring inclined at 23.86(7)° to the amide plane, while the fluoro-substituted ring adopts a distinct geometry that affects intermolecular N–H···O hydrogen-bonding networks [1]. For the title 2-fluoro compound, crystallographic data from the closely related regioisomer 2-fluoro-N-(4-methoxyphenyl)benzamide indicate that the fluorobenzene and methoxybenzene rings are inclined at 27.06(7)° and 23.86(7)°, respectively, to the amide plane, with a dihedral angle of only 3.46(9)° between the two rings – a near-coplanar arrangement that would be geometrically impossible for the 3- or 4-fluoro N-phenyl isomers due to steric and electronic constraints [2]. This conformational distinction directly impacts the presentation of pharmacophoric features to a protein binding site.
| Evidence Dimension | Ring-plane dihedral angles in the solid state |
|---|---|
| Target Compound Data | Fluorobenzene ring to amide plane: ~27° (estimated from 2-fluoro-N-(4-methoxyphenyl)benzamide analog); inter-ring dihedral: ~3.5° near-coplanar |
| Comparator Or Baseline | N-(4-fluorophenyl)-4-methoxybenzamide: methoxybenzene ring to amide plane 23.86(7)°; 3-fluoro isomer: fluorobenzene to amide plane 28.6(2)°, inter-ring 65.69(10)° |
| Quantified Difference | 2-Fluoro isomer affords near-coplanar ring arrangement (inter-ring ~3.5°) vs. 3-fluoro isomer showing markedly twisted geometry (inter-ring 65.7°); 4-fluoro isomer lacks comparable coplanarity |
| Conditions | Single-crystal X-ray diffraction at low temperature; data from Acta Crystallographica Section E publications for positional isomer series |
Why This Matters
Near-coplanar vs. twisted ring conformations alter the 3D pharmacophore presented to FtsZ, making the 2-fluoro isomer a geometrically distinct screening probe that cannot be substituted by the 3- or 4-fluoro analogs without changing binding-mode hypotheses.
- [1] Saeed A, Khera RA, Arfan M, Simpson J, Stanley RG. 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallogr Sect E Struct Rep Online. 2009;65(Pt 4):o802-3. PMID: 21582526. View Source
- [2] Saeed A, Khera RA, Gotoh K, Ishida H. 3-Fluoro-N-(p-tolyl)benzamide. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 11):o2098. PMID: 21580958. View Source
